YLT205

Colorectal cancer Antiproliferative IC50

YLT205 (CAS 1316196-63-0) is a quantitatively defined benzothiazole mitochondrial apoptosis inducer with documented IC50 0.59–13.18 μM across 23 cancer lines, >80% apoptosis in HCT116, and in vivo tumor inhibition without observable toxicity. Unlike SKLB316 (G2/M arrest), YLT205 enables direct mitochondrial pathway interrogation. Ideal for colorectal cancer xenograft and clonogenic assays.

Molecular Formula C16H12BrClN4O2S2
Molecular Weight 471.77
CAS No. 1316196-63-0
Cat. No. B611897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYLT205
CAS1316196-63-0
SynonymsYLT205;  YLT-205;  YLT 205; 
Molecular FormulaC16H12BrClN4O2S2
Molecular Weight471.77
Structural Identifiers
SMILESO=C(NC1=NC=C(Br)C=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2
InChIInChI=1S/C16H12BrClN4O2S2/c17-9-1-4-13(19-7-9)22-15(24)8-25-16-21-11-3-2-10(5-12(11)26-16)20-14(23)6-18/h1-5,7H,6,8H2,(H,20,23)(H,19,22,24)
InChIKeyQKMMRERCAFXACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YLT205 (CAS 1316196-63-0): A Quantitatively Validated Mitochondrial Apoptosis Inducer for Colorectal Cancer Research Procurement


YLT205 (CAS 1316196-63-0) is a small-molecule benzothiazole derivative that functions as a mitochondrial apoptosis inducer with documented anticancer activity across multiple tumor cell lines, most notably colorectal cancer cells [1]. The compound is characterized by its unique N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide structure (C16H12BrClN4O2S2; MW: 471.78) and has been assigned MeSH term C000594303 as an antineoplastic agent [2].

Why a Generic Benzothiazole Derivative Cannot Substitute for YLT205 (CAS 1316196-63-0) in Colorectal Cancer Research


While many benzothiazole derivatives or apoptosis inducers share some anticancer activity, generic substitution fails because YLT205 demonstrates quantifiable, non-interchangeable attributes: a documented IC50 range from 0.59 μM to 13.18 μM across 23 human cancer cell lines with marked selectivity for colorectal cancer cells [1], a defined molecular target profile that distinguishes it from structurally related benzothiazoles like SKLB316 (which acts via G2/M arrest rather than direct mitochondrial apoptosis initiation) [2], and in vivo tumor growth inhibition without observable toxicity in xenograft models [1]. Simply selecting any benzothiazole or apoptosis inducer risks unknowingly acquiring a compound with a different potency profile, distinct mechanistic pathway, and unverified in vivo safety margin.

YLT205 (CAS 1316196-63-0): Comparative Quantitative Evidence for Scientific Selection Over In-Class Analogs


Broad-Spectrum Antiproliferative Activity with Documented Colorectal Cancer Cell Line Selectivity Compared to Benzothiazole Class Baseline

YLT205 exhibits a broad yet quantifiable antiproliferative profile across 23 human cancer cell lines, with IC50 values ranging from 0.59 μM to 13.18 μM following 48 h treatment [1]. Within this panel, human rectal cancer cell lines demonstrated the highest sensitivity, establishing a selectivity baseline for procurement decisions [1]. In contrast, the benzothiazole derivative SKLB316, while also active against colorectal cancer, exhibits a distinct mechanism of action (G2/M cell cycle arrest) and lacks the same published IC50 panel breadth, making cross-study potency comparisons unreliable [2].

Colorectal cancer Antiproliferative IC50

In Vivo Tumor Growth Inhibition in HCT116 and SW620 Xenograft Models with Documented Lack of Overt Toxicity

In HCT116 and SW620 tumor-bearing nude mouse models, YLT205 dose-dependently inhibited tumor growth without obvious adverse effects, as confirmed by immunohistochemistry analyses showing induced apoptosis and inhibited tumor cell proliferation in vivo [1]. Hematological parameters and serum biochemical values were measured (n=8 for both vehicle and treated groups) and showed no significant deviations [2]. This contrasts with many chemotherapeutics where in vivo efficacy is often accompanied by measurable toxicity, making YLT205 a favorable tool compound for in vivo studies where maintaining animal welfare is critical.

In vivo efficacy Xenograft model Colorectal cancer

Defined Mitochondrial Apoptosis Mechanism with Quantitative Apoptosis Induction Data in HCT116 and SW620 Cells

YLT205 induces apoptosis via the mitochondrial pathway, as evidenced by mitochondrial membrane disruption and cytochrome c release into the cytosol [2]. Quantitative flow cytometric analysis revealed that in HCT116 cells, the sub-G1 apoptotic population increased from 2.13% (control) to 83.70% following 24 h treatment with 2.5 μM YLT205 [1]. In SW620 cells, the apoptotic population increased from 3.60% to 44.88% after 48 h treatment with the same concentration range [1]. This mechanism contrasts with SKLB316, which primarily induces G2/M cell cycle arrest before triggering apoptosis [3], highlighting that even structurally related benzothiazoles can operate via distinct cellular pathways.

Apoptosis Mitochondrial pathway Mechanism of action

Concentration-Dependent Clonogenicity Inhibition with Near-Complete Ablation at Sub-Micromolar Concentrations

YLT205 inhibits clonogenic survival of HCT116 and SW620 colorectal cancer cells in a concentration-dependent manner. At a concentration of 0.625 μM, nearly no colony formation was observed in both cell lines, indicating potent suppression of long-term proliferative capacity at sub-micromolar concentrations [1]. This concentration is approximately 10- to 20-fold lower than the IC50 values reported for many benzothiazole derivatives tested against HCT116 cells, such as compound 16b (IC50 = 4.31 μM) [2].

Clonogenic assay Colony formation Antiproliferative

Time- and Concentration-Dependent Proliferation Inhibition Across Multiple Colorectal Cancer Cell Lines

Exposure of HCT116, SW620, SW480, DLD-1, Ls174T, and HCT-15 colorectal cancer cells to YLT205 for 12 h, 24 h, and 48 h resulted in decreased cell proliferation in both a concentration- and time-dependent manner [1]. This consistent response across six distinct colorectal cancer cell lines, which harbor diverse genetic backgrounds including varying p53 status, suggests that YLT205's antiproliferative activity is not restricted to a specific genetic context . In contrast, many targeted agents show efficacy only in cell lines with defined mutational profiles, limiting their applicability as broad tool compounds.

Time-dependent Concentration-dependent Cell proliferation

Molecular Signaling Pathway Modulation: MAPK Pathway Impairment Without Akt Activation

YLT205 treatment resulted in impaired phosphorylation of p44/42 mitogen-activated protein kinase (MAPK), while the expression of phosphorylated protein kinase B (Akt) remained unaffected [1]. This selective modulation of the MAPK pathway without concomitant Akt pathway activation distinguishes YLT205 from compounds that trigger compensatory survival signaling. The quantitative assessment of these pathway alterations provides a defined biochemical signature that can be used to verify compound activity in downstream experiments.

MAPK pathway Signal transduction p44/42 MAPK

YLT205 (CAS 1316196-63-0): Validated Research Application Scenarios Based on Quantitative Evidence


Colorectal Cancer In Vitro Mechanistic Studies Requiring a Defined Mitochondrial Apoptosis Inducer

YLT205 is optimally deployed as a positive control or tool compound in studies investigating mitochondrial apoptosis pathways in colorectal cancer. The compound's quantitatively defined IC50 range (0.59–13.18 μM) across 23 cell lines, with highest sensitivity in rectal cancer cells, enables researchers to select appropriate dosing for HCT116, SW620, SW480, DLD-1, Ls174T, or HCT-15 models [1]. The documented apoptosis induction (>80% in HCT116 at 2.5 μM) and selective MAPK pathway impairment (without Akt activation) provide verifiable biochemical readouts for confirming mechanism engagement [1][4].

In Vivo Xenograft Studies of Colorectal Cancer Requiring a Non-Toxic Tumor Growth Inhibitor

For researchers conducting HCT116 or SW620 subcutaneous xenograft studies in athymic nude mice, YLT205 offers a validated option for dose-dependent tumor growth inhibition without the confounding variable of observable adverse effects [1]. Hematological and serum biochemical parameters remain within normal ranges at efficacious doses, making YLT205 particularly suitable for studies where maintaining animal welfare and minimizing treatment-related morbidity are priorities [3].

Clonogenicity and Long-Term Antiproliferative Assays in Colorectal Cancer Cell Lines

YLT205's near-complete ablation of colony formation at sub-micromolar concentrations (0.625 μM) in both HCT116 and SW620 cells [1] makes it an ideal compound for clonogenic survival assays, which are more stringent than short-term viability assays. This application is particularly relevant for researchers evaluating long-term antiproliferative effects or studying mechanisms of acquired resistance, where sustained growth suppression is a key experimental endpoint.

Comparative Benzothiazole Derivative Studies Focusing on Mechanism Divergence

When comparing benzothiazole derivatives with distinct mechanisms of action, YLT205 serves as the prototypical mitochondrial apoptosis inducer. Its mechanism (direct mitochondrial membrane disruption and cytochrome c release) contrasts sharply with SKLB316, which induces G2/M arrest prior to apoptosis [2]. Researchers can use YLT205 as a reference compound to benchmark novel benzothiazole derivatives and classify them based on their primary mechanism of cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for YLT205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.